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Compound of Interest

Compound Name:
2-Bromo-1-(1-

chlorocyclopropyl)ethan-1-one

CAS No.: 1215365-72-2

Cat. No.: B2845637

Get Quote

Strategic Overview & Retrosynthetic Analysis
Prothioconazole (CAS: 178928-70-6) is a systemic triazolinthione fungicide.[1] Unlike standard

triazoles (e.g., tebuconazole) which rely on a 1,2,4-triazole ring, prothioconazole features a

triazole-thione moiety.[2] This structural distinction dictates a unique synthetic strategy,

particularly in the final ring-closure or functionalization steps.

Chemical Structure: 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2,4-

triazole-3-thione[1][3][4][5][6][7]

Retrosynthetic Logic: The molecule is constructed from three primary synthons:

The Core Linker: A propyl backbone containing a quaternary chiral center.

The Lipophilic Domain: A 1-chlorocyclopropyl group and a 2-chlorobenzyl group.[6][8][9][10]

The Active Pharmacophore: The 1,2,4-triazole-3-thione ring.[6][7][9]
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Industrial synthesis typically converges on two advanced pathways:

Pathway A (Traditional): Construction of the "Desthio" triazole alcohol followed by

sulfurization.

Pathway B (Advanced/Green): Epoxide ring-opening with hydrazine, followed by cyclization

with glyoxylic acid and thiocyanate.

Primary Synthesis Pathways (Visualized)
Pathway A: The Triazole-Ketone Route (Traditional)
This route builds the carbon skeleton via Grignard addition to a triazole-substituted ketone.

1-Chloro-1-acetylcyclopropane 2-Chloro-1-(1-chlorocyclopropyl)ethanone
(Alpha-Chloro Ketone)

Chlorination (SO2Cl2)

Key Intermediate A:
1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one

+ Triazole / Base

1,2,4-Triazole
Prothioconazole-desthio

(Triazole Alcohol)
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2-Chlorobenzyl Magnesium Chloride
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Sulfurization

Sulfur / n-BuLi or Base
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Figure 1: Traditional synthesis involving the "Desthio" intermediate and late-stage sulfurization.

Pathway B: The Hydrazine-Thiocyanate Route
(Advanced)
This route avoids hazardous n-Butyllithium and high-temperature sulfurization by constructing

the thione ring in situ.
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Key Intermediate B:
2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane

Hydrazine Alcohol Intermediate

Ring Opening

Hydrazine Hydrate

Hydrazono-acetic acid Derivative

Condensation

Glyoxylic Acid

Prothioconazole

Cyclization (Acid Catalyzed)

Ammonium/Sodium Thiocyanate

Click to download full resolution via product page

Figure 2: The "Bayer" advanced route utilizing hydrazine and glyoxylic acid for thione ring

formation.

Deep Dive: Key Intermediates
Intermediate A: 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-
yl)ethan-1-one[10]

Role: The scaffold for the Traditional Route.

Synthesis Insight: Formed by the nucleophilic substitution of 2-chloro-1-(1-

chlorocyclopropyl)ethanone with 1,2,4-triazole.[10][11]

Critical Quality Attribute (CQA): Regioselectivity. 1,2,4-triazole is an ambident nucleophile.

Conditions must favor N-1 alkylation over N-4 to avoid isomeric impurities.

Impurity Profile: The "symmetric" isomer (N-4 alkylation) is a common byproduct that is

difficult to separate downstream.
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Intermediate B: 2-(2-chlorobenzyl)-2-(1-
chlorocyclopropyl)oxirane (The Epoxide)

Role: The electrophile for the Hydrazine Route.

Synthesis Insight: Typically synthesized via the Corey-Chaykovsky reaction (sulfur ylide

addition) to 1-(1-chlorocyclopropyl)-2-(2-chlorophenyl)ethanone. Alternatively, it can be

formed from the chlorohydrin precursor.

Stability: Sensitive to moisture and acid; prone to polymerization if stored improperly.

Reactivity: The steric bulk of the 1-chlorocyclopropyl group makes nucleophilic attack at the

quaternary carbon difficult, directing the hydrazine attack to the terminal methylene carbon

(regioselective ring opening).

Intermediate C: Prothioconazole-desthio[5][12][13]
Chemical Name: 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol.

[3][4][5][8][12][13][14]

Role: The direct precursor in Pathway A; a major metabolite and impurity.

Toxicology: This compound is often more persistent than the parent thione and is a regulated

residue.

Transformation: Conversion to prothioconazole requires lithiation (n-BuLi) followed by

quenching with elemental sulfur, or high-temperature reaction with sulfur in polar solvents

(DMF/NMP).

Experimental Protocols (Representative)
Protocol 1: Synthesis of the Triazole Ketone
(Intermediate A)
Based on optimized nucleophilic substitution parameters.

Reagents: 2-chloro-1-(1-chlorocyclopropyl)ethanone (1.0 eq), 1,2,4-triazole (1.2 eq),

Potassium Carbonate (1.5 eq).
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Solvent: Acetone or Acetonitrile.

Procedure:

Charge the reactor with solvent and K₂CO₃.

Add 1,2,4-triazole and stir at reflux (60-80°C) for 30 minutes to form the potassium salt.

Dropwise add 2-chloro-1-(1-chlorocyclopropyl)ethanone over 1 hour.

Maintain reflux for 4-6 hours. Monitor by HPLC for disappearance of the chloroketone.

Workup: Filter inorganic salts. Concentrate the filtrate. Recrystallize from Isopropanol to

remove the N-4 isomer.

Yield Target: >85%.

Protocol 2: Thione Ring Closure via Glyoxylic Acid
(Pathway B)
Based on Patent WO2018010539/EP3486236 methodology.

Step 1 (Hydrazone Formation):

Dissolve 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinopropane-2-ol (Hydrazine

Int) in Dichloromethane (DCM).

Add 50% aqueous Glyoxylic Acid (1.1 eq) dropwise at 20-25°C.

Stir for 2 hours. Phase separate and wash the organic layer.

Step 2 (Cyclization):

To the organic phase containing the hydrazone, add Ammonium Thiocyanate (1.2 eq) and

a catalytic amount of acid (e.g., Formic acid or HCl).

Heat to reflux (40°C for DCM, higher if Toluene is used) for 6-10 hours.
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Mechanism: The thiocyanate attacks the hydrazone carbon, followed by cyclodehydration

to form the triazole-thione ring.

Purification:

Cool to room temperature. Wash with water.

Concentrate and recrystallize from Toluene/Heptane.

Yield Target: >90% (High purity, free of elemental sulfur).

Technical Comparison of Pathways
Feature Pathway A (Traditional)

Pathway B
(Hydrazine/Green)

Key Reagents
Grignard, n-BuLi, Elemental

Sulfur

Hydrazine, Glyoxylic Acid,

Thiocyanate

Safety Profile

Low: Requires cryogenic

lithiation or high-temp

sulfurization.

High: Mild conditions, aqueous

reagents possible.

Impurity Profile
High risk of Desthio impurity

and sulfur residues.[2]

Lower risk of Desthio; main

impurities are uncyclized

hydrazones.

Cost Efficiency
Moderate (Lithium reagents

are expensive).

High (Raw materials are

commodities).

Scalability
Limited by heat transfer

(exotherms).

Excellent (Standard stirred

tank reactors).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Prothioconazole-desthio
https://pubchem.ncbi.nlm.nih.gov/compound/Prothioconazole-desthio
https://eiet.iikii.com.sg/download/reform-of-undergraduate-thesis-project-in-pharmaceutical-engineering-based-on-synthesis-of-fungicide-15606.pdf
https://openknowledge.fao.org/server/api/core/bitstreams/edc62e4b-f446-4dba-8e50-6842c31c1fd7/content
https://patents.google.com/patent/WO2018023980A1/en
https://patents.google.com/patent/WO2018023980A1/en
https://patents.google.com/patent/EP3486236A1/en
https://patents.google.com/patent/EP3486236A1/en
https://patents.google.com/patent/CN106749057A/en
https://patents.google.com/patent/CN106749057A/en
https://www.benchchem.com/product/b2845637/docs#advanced-synthesis-guide-key-intermediates-in-prothioconazole-production
https://www.benchchem.com/product/b2845637/docs#advanced-synthesis-guide-key-intermediates-in-prothioconazole-production
https://www.benchchem.com/product/b2845637/docs#advanced-synthesis-guide-key-intermediates-in-prothioconazole-production
https://www.benchchem.com/product/b2845637/docs#advanced-synthesis-guide-key-intermediates-in-prothioconazole-production
https://www.benchchem.com/product/b2845637?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2845637?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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